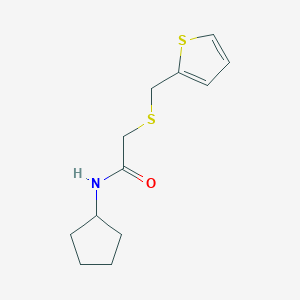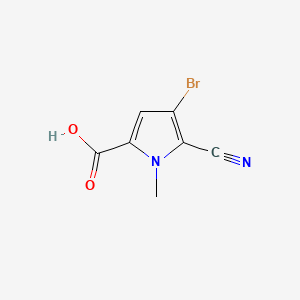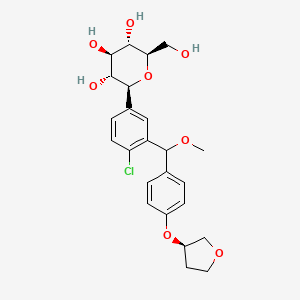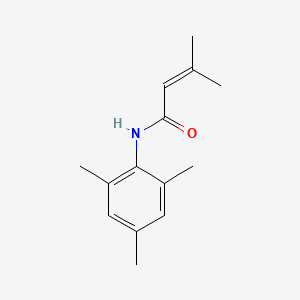
n-Mesityl-3-methylbut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Mesityl-3-methylbut-2-enamide is an organic compound with the molecular formula C14H19NO. It is a member of the enamide family, which are compounds featuring an amide group conjugated to an alkene. Enamides are known for their versatile reactivity and are important intermediates in organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Mesityl-3-methylbut-2-enamide can be achieved through various methods. One common approach involves the oxidative desaturation of amides. For instance, an Fe-assisted regioselective oxidative desaturation of amides can be employed to produce enamides . Another method involves the direct N-dehydrogenation of amides using a combination of LiHMDS and triflic anhydride, which serves as both the electrophilic activator and the oxidant .
Industrial Production Methods
Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
n-Mesityl-3-methylbut-2-enamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the enamide to its corresponding amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Fe-based catalysts and triflic anhydride
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of β-halogenated enamides .
Scientific Research Applications
n-Mesityl-3-methylbut-2-enamide has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile synthon in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s reactivity makes it useful in the study of biological pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of n-Mesityl-3-methylbut-2-enamide involves its interaction with molecular targets through its conjugated amide and alkene groups. These interactions can lead to various chemical transformations, such as the formation of intermediates in catalytic cycles. The compound’s reactivity is influenced by the electron-withdrawing effects of the mesityl group, which stabilizes reaction intermediates and facilitates various transformations .
Comparison with Similar Compounds
Similar Compounds
3-methylbut-2-enamide: Another enamide with similar structural features.
β-halogenated enamides: These compounds are formed through the oxidative desaturation of amides and share similar reactivity.
Uniqueness
n-Mesityl-3-methylbut-2-enamide is unique due to the presence of the mesityl group, which enhances its stability and reactivity compared to other enamides. This makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
3-methyl-N-(2,4,6-trimethylphenyl)but-2-enamide |
InChI |
InChI=1S/C14H19NO/c1-9(2)6-13(16)15-14-11(4)7-10(3)8-12(14)5/h6-8H,1-5H3,(H,15,16) |
InChI Key |
MMGAIENBBHADGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


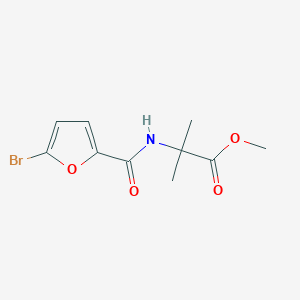
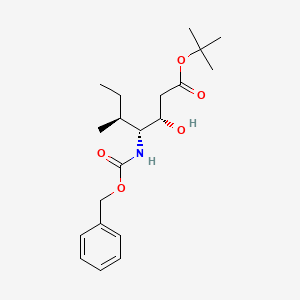
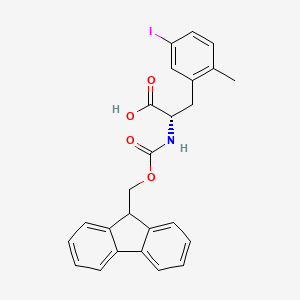
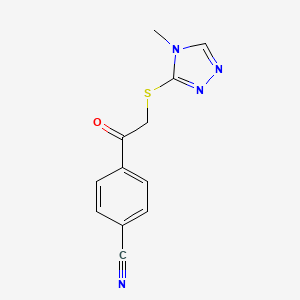
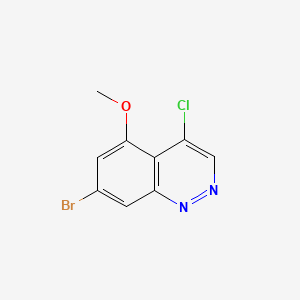
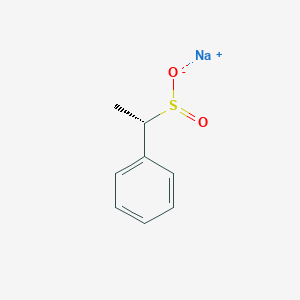
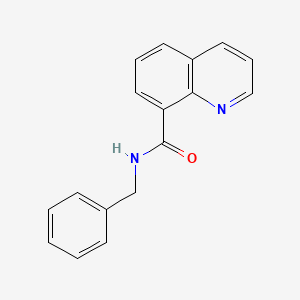
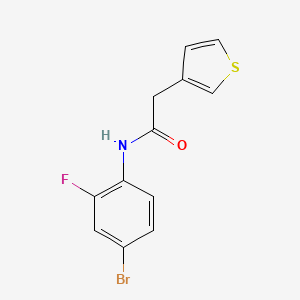

![3-benzyl-8-methoxy-2-sulfanyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14907700.png)
